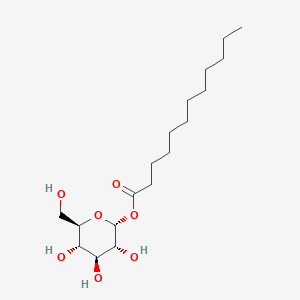![molecular formula C6H5N3O B3023550 pyrazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 29274-23-5](/img/structure/B3023550.png)
pyrazolo[1,5-a]pyrimidin-7(4H)-one
Descripción general
Descripción
Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives, commonly referred to as PP derivatives, are a significant class of N-heterocyclic compounds with a notable presence in medicinal chemistry due to their potential therapeutic applications, particularly as antitumor agents. These compounds have also garnered interest in material science for their photophysical properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been approached through various methods. One such method involves the ultrasonic sonochemical method, which uses the cyclocondensation reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with 3-amino-5-methyl-1H-pyrazole, yielding satisfactory results within a short reaction time of 5 minutes . Another synthesis pathway utilizes heteropolyacids as catalysts to synthesize derivatives of pyrazolo[3,4-d]pyrimidin-4[5H]-ones from 5-amino-1-phenyl-1H-pyrazolo-4-carboxamide and aromatic aldehyde, achieving high yields . Additionally, InCl3 has been used as a catalyst for the synthesis of related compounds, such as 5-aryl pyrazolo[4,3-d]pyrimidin-7(6H)-ones, which have shown potential as anticancer agents .
Molecular Structure Analysis
The molecular structures of this compound derivatives have been characterized using various spectroscopic techniques. For instance, the structures of 6-aryl-3-cyano-5-alkylamino/arylamino-1-p-tolyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones were confirmed by IR, 1H NMR, MS, and elemental analysis or X-ray diffraction crystallography .
Chemical Reactions Analysis
The chemical reactivity of this compound derivatives has been explored in the context of their potential as pharmaceutical agents. For example, a series of these derivatives were synthesized and evaluated for inhibitory activity against HCV NS5B RNA-dependent RNA polymerase, with several compounds exhibiting potent activity . Furthermore, the reactions of 1-amino-2-thioxo-1,2-dihydropyrimidin derivatives with chloroacetyl chloride led to the formation of 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives, which were tested for cytotoxic activities against cancer cell lines .
Physical and Chemical Properties Analysis
Quantum chemical calculations have been performed to determine the molecular properties of this compound derivatives, such as HOMO, LUMO, energy gap, ionization potential, chemical hardness, softness, electronegativity, and dipole moment. These properties were calculated using the DFT/B3LYP method with a 6-311++G(2d, 2p) basis set, providing insights into the electronic structure and reactivity of these compounds .
Aplicaciones Científicas De Investigación
Anticancer Potential and Enzymatic Inhibitory Activity
Pyrazolo[1,5-a]pyrimidine (PP) derivatives, including pyrazolo[1,5-a]pyrimidin-7(4H)-one, have gained significant attention in medicinal chemistry for their potential in cancer treatment. They exhibit notable photophysical properties, making them appealing in material science as well. Recent advancements in the synthesis and functionalization of these compounds have expanded their structural diversity, which is crucial for developing new drugs with pyrazolo[1,5-a]pyrimidine core. This has led to a synergic effect between new synthetic routes and potential applications, particularly in anticancer therapies and as enzymatic inhibitors (Arias-Gómez, Godoy, & Portilla, 2021).
Broad Medicinal Properties
The pyrazolo[1,5-a]pyrimidine scaffold is a key heterocycle in drug discovery due to its broad range of medicinal properties. These include its use in developing drugs for cancer, central nervous system (CNS) disorders, infectious diseases, and anti-inflammatory agents. The structure-activity relationship (SAR) studies of this scaffold have led to many lead compounds for various disease targets. This versatility highlights the potential for further exploitation of this scaffold in drug development (Cherukupalli et al., 2017).
Hepatitis C Virus Polymerase Inhibition
This compound derivatives have been synthesized and evaluated for their inhibitory activity against Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. Several compounds in this category exhibited potent activity in enzymatic assays, showing promise in the treatment of HCV (Deng et al., 2009).
Non-Ulcerogenic Anti-Inflammatory Properties
Some pyrazolo[1,5-a]pyrimidines, specifically 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones, have been synthesized and studied for their anti-inflammatory properties. They were found to be highly active and possess a better therapeutic index than some reference drugs. Importantly, these compounds were devoid of ulcerogenic activity, which is a significant advantage over traditional anti-inflammatory drugs (Auzzi et al., 1983).
Quantum Chemical Calculations and Synthesis
Studies involving the synthesis of novel pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives and their quantum chemical calculations have been conducted. These studies focus on understanding the molecular properties of these compounds, which is crucial for their potential application in various scientific fields (Saracoglu et al., 2019).
Mecanismo De Acción
Target of Action
Pyrazolo[1,5-a]pyrimidin-7(4H)-one (PP) has been identified as a strategic compound for various applications due to its interaction with multiple targets. It has been found to inhibit Cyclin-Dependent Kinase 2 (CDK2) , a protein that plays a vital role in cell cycle regulation and is a promising target for anti-cancer drugs . PP derivatives have also been identified as inhibitors of Bruton’s Tyrosine Kinase (BTK) , a key component of B-cell receptor signaling pathways, which regulates the survival, activation, proliferation, differentiation, and maturation of B cells .
Mode of Action
PP interacts with its targets, leading to changes in their function. For instance, PP derivatives have been found to inhibit CDK2, disrupting the cell cycle and potentially leading to cell death . Similarly, PP derivatives have been shown to inhibit BTK, disrupting B-cell receptor signaling pathways and potentially leading to the death of B cells .
Biochemical Pathways
PP affects several biochemical pathways through its interaction with its targets. By inhibiting CDK2, it disrupts the cell cycle, potentially leading to cell death . By inhibiting BTK, it disrupts B-cell receptor signaling pathways, potentially leading to the death of B cells .
Pharmacokinetics
In silico studies suggest that pp derivatives have suitable pharmacokinetic properties .
Result of Action
The inhibition of CDK2 and BTK by PP derivatives can lead to cell death, making these compounds potential anti-cancer agents . For instance, PP derivatives have shown superior cytotoxic activities against MCF-7 and HCT-116 cancer cell lines .
Action Environment
The action of PP can be influenced by various environmental factors. For instance, the presence of electron-donating groups at position 7 on the fused ring of PP improves both the absorption and emission behaviors of the compound, making it a strategic compound for optical applications . .
Direcciones Futuras
Propiedades
IUPAC Name |
1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-2-3-7-5-1-4-8-9(5)6/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEFDJQUUGMUJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNN2C1=NC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10973014, DTXSID501297017 | |
| Record name | Pyrazolo[1,5-a]pyrimidin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10973014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrazolo[1,5-a]pyrimidin-7(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501297017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57489-79-9, 29274-23-5 | |
| Record name | 57489-79-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344531 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrazolo[1,5-a]pyrimidin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10973014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrazolo[1,5-a]pyrimidin-7(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501297017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrazolo[1,5-a]pyrimidin-7-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3AR,7AR)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B3023468.png)


![(1S,3S,6S,8S,11S,13S,16S,18S,21S,23S,26S,28S,31S,33S,36S,38S)-5,10,15,20,25,30,35,40-Octakis(bromomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol](/img/structure/B3023472.png)


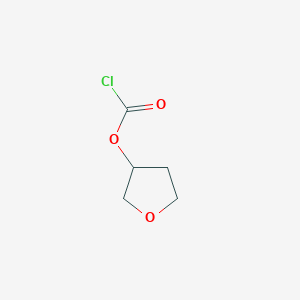
![3-Oxabicyclo[3.2.1]octan-8-one](/img/structure/B3023480.png)
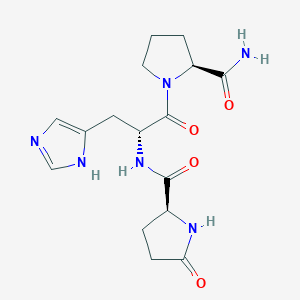

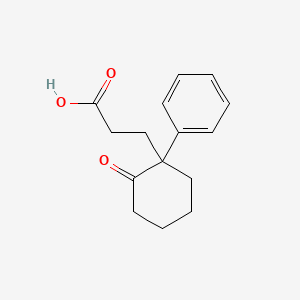
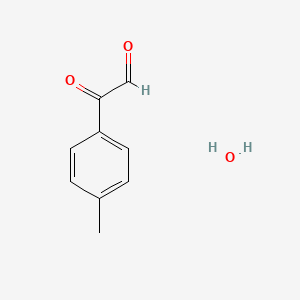
![[1,2]Oxazinane-2-carboxylic acid tert-butyl ester](/img/structure/B3023486.png)
